molecular formula C8H7F2NO B14851695 2,3-Difluoro-4-amino-phenylacetaldehyde

2,3-Difluoro-4-amino-phenylacetaldehyde

Cat. No.: B14851695
M. Wt: 171.14 g/mol
InChI Key: UERLTWWFSJMJCI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-amino-phenylacetaldehyde is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-amino-phenylacetaldehyde typically involves the introduction of fluorine atoms into a phenylacetaldehyde precursor. One common method is the electrophilic fluorination of 4-amino-phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-amino-phenylacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-amino-benzoic acid.

    Reduction: 2,3-Difluoro-4-amino-phenylethanol.

    Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-hydroxy-phenylacetaldehyde when using hydroxide ions.

Scientific Research Applications

2,3-Difluoro-4-amino-phenylacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-amino-phenylacetaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-hydroxy-phenylacetaldehyde
  • 2,3-Difluoro-4-methyl-phenylacetaldehyde
  • 2,3-Difluoro-4-nitro-phenylacetaldehyde

Uniqueness

2,3-Difluoro-4-amino-phenylacetaldehyde is unique due to the presence of both fluorine atoms and an amino group, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-(4-amino-2,3-difluorophenyl)acetaldehyde

InChI

InChI=1S/C8H7F2NO/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2,4H,3,11H2

InChI Key

UERLTWWFSJMJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC=O)F)F)N

Origin of Product

United States

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